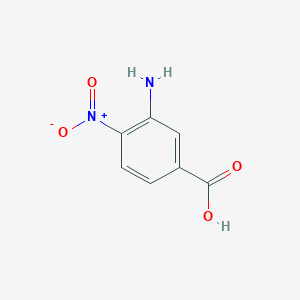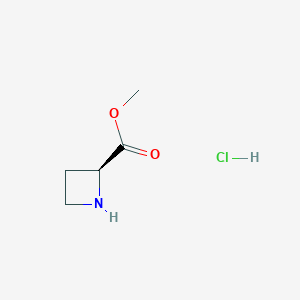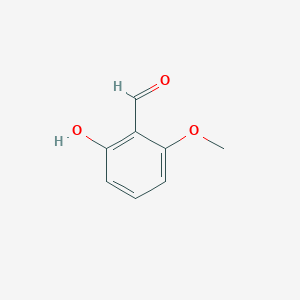
2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde: is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group and an aldehyde functional group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds . The presence of the bromophenyl group and the aldehyde functionality in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Similar compounds have been studied, and it was found that they were quickly absorbed into the blood circulatory system .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde involves the cyclization of appropriate precursors. A typical synthetic route might include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be formed by reacting a bromophenyl-substituted thiourea with α-haloketones under basic conditions. This cyclization reaction typically requires heating and the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of the thiazole intermediate with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromophenyl group in 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Amines, hydrazines
Major Products:
Substitution Products: Various substituted thiazoles
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Condensation Products: Imines, hydrazones
Scientific Research Applications
Chemistry:
2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds with potential biological activities.
Biology and Medicine:
This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines .
Industry:
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and pharmaceuticals. Its versatility as a synthetic intermediate makes it valuable for the production of a wide range of chemical products.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde
- 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
- 2-(3-Methylphenyl)-1,3-thiazole-4-carbaldehyde
Comparison:
While these compounds share a similar thiazole core structure, the substitution pattern on the phenyl ring can significantly influence their chemical reactivity and biological activities. For example, the presence of different halogen atoms (bromine, chlorine) or alkyl groups (methyl) can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXSRZKASQSOPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366639 |
Source


|
| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750624-69-2 |
Source


|
| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
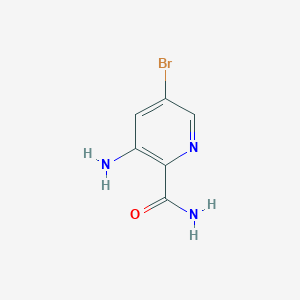
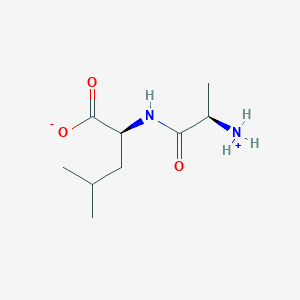
![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)
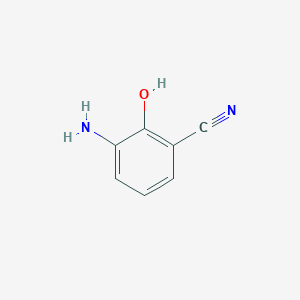

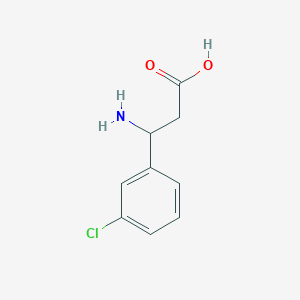
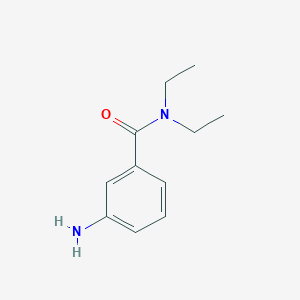
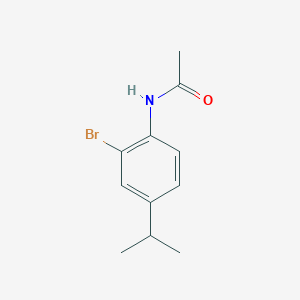
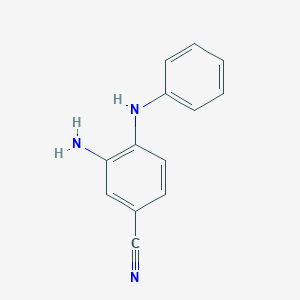
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)

